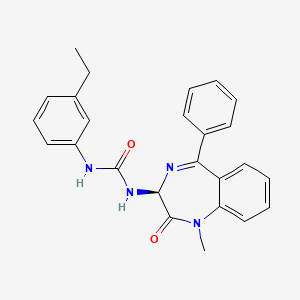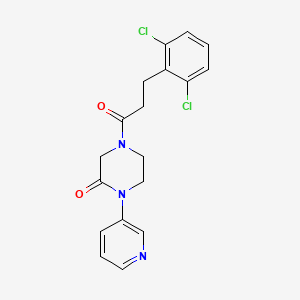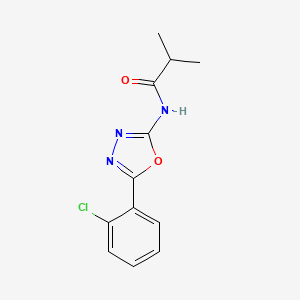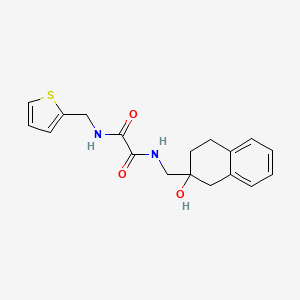![molecular formula C19H21N3O6S B2917016 Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 220110-87-2](/img/structure/B2917016.png)
Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C15H13NO6S . It is a derivative of benzoic acid, with a piperazino group attached to the 4th carbon and a nitro group attached to the 3rd carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid derivative with a piperazino group and a nitro group attached to the benzene ring . The presence of the nitro group and the piperazino group may confer unique properties to this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Antibacterial Activities
Research on derivatives of piperazine, a structural component related to Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate, has shown potential antibacterial properties. A study conducted by Wu Qi (2014) synthesized and explored the antibacterial activities of sixteen novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. These compounds exhibited significant antibacterial activities against various strains, highlighting the potential of piperazine derivatives in developing new antibacterial agents Wu Qi, 2014.
Hydrogen Bonding in Proton-Transfer Compounds
The crystal structures and hydrogen bonding of proton-transfer compounds involving piperazine were detailed by Graham Smith, Urs D. Wermuth, and Dalius S. Sagatys (2011). Their research on compounds formed with 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including piperazine, provides insights into the structural and bonding characteristics of these complexes. This study emphasizes the role of hydrogen bonding and piperazine in forming stable molecular structures, which could be relevant for designing pharmaceuticals and materials Smith et al., 2011.
Potential Anti-Malarial Agents
Piperazine derivatives have also been investigated for their anti-malarial activity. A study by W. Cunico and colleagues (2009) examined the crystal structures and biological activity of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives. These compounds showed promise as potential anti-malarial agents, illustrating the versatility of piperazine derivatives in medicinal chemistry Cunico et al., 2009.
Synthesis and Pharmacological Effects
The synthesis and pharmacological effects of optically active piperazine derivatives were explored by A. Ashimori et al. (1991), demonstrating the significant potential of these compounds in pharmacology, including their antihypertensive effects. This research underscores the importance of structural and optical properties in the development of therapeutically active compounds Ashimori et al., 1991.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-14-3-6-16(7-4-14)29(26,27)21-11-9-20(10-12-21)17-8-5-15(19(23)28-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIWMELRJGWFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2916933.png)
![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)




![Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2916944.png)
![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)


